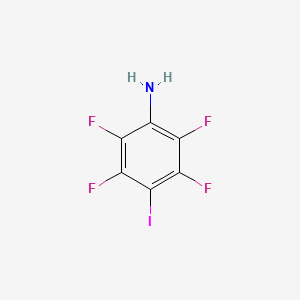

2,3,5,6-TETRAFLUORO-4-IODOANILINE

Beschreibung

Contextualization within Perhalogenated Aromatic Amines and Fluorinated Building Blocks

2,3,5,6-Tetrafluoro-4-iodoaniline belongs to the class of perhalogenated aromatic amines. These are aromatic compounds where most or all hydrogen atoms on the aromatic ring are replaced by halogen atoms, and which also feature an amine functional group. The presence of four fluorine atoms and one iodine atom on the benzene (B151609) ring of this compound places it firmly within this category.

As a fluorinated building block, this compound is part of a growing family of molecules utilized in the development of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced stability, lipophilicity, and metabolic resistance.

Significance in Contemporary Organic and Supramolecular Chemistry Research

The significance of this compound in modern chemical research is multifaceted. In organic synthesis, it serves as a versatile precursor for introducing a tetrafluorinated phenyl group with an additional point of functionalization through the iodine or amine group. This allows for the construction of highly functionalized and sterically hindered molecules that would be challenging to prepare via other methods.

In the realm of supramolecular chemistry, the compound is particularly noteworthy for its ability to participate in halogen bonding. nih.govprinceton.edu Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). princeton.edu The iodine atom in this compound, activated by the electron-withdrawing fluorine atoms, is a potent halogen bond donor. princeton.edu This property is exploited in the design of self-assembling molecular systems and crystal engineering, where predictable and directional interactions are crucial for constructing desired supramolecular architectures. nih.govmpg.de

Overview of Research Utility stemming from Polyhalogenation and Amine Functionality

The research utility of this compound is a direct consequence of its unique structural features:

Polyhalogenation: The four fluorine atoms confer significant electronic effects, making the aromatic ring electron-deficient. This influences the reactivity of the amine and iodine substituents. The iodine atom, being the largest and most polarizable halogen on the ring, is the primary site for halogen bonding interactions. princeton.edumdpi.com

Amine Functionality: The primary amine group (-NH2) is a versatile functional handle. It can act as a nucleophile, a base, or a hydrogen bond donor. This allows for a wide range of chemical transformations, including diazotization, acylation, and alkylation, providing pathways to a diverse array of derivatives. For instance, the reaction of 2-amino-ethanol with iodo-penta-fluoro-benzene, a related compound, yields 2-(2,3,5,6-Tetra-fluoro-4-iodo-anilino)-ethanol. nih.gov

The combination of these features allows for the rational design of molecules with specific electronic and structural properties, making this compound a valuable tool for chemists working at the forefront of molecular design and synthesis.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1991-43-1 biosynth.com |

| Molecular Formula | C6H2F4IN biosynth.com |

| Molecular Weight | 290.98 g/mol biosynth.com |

| Appearance | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Solubility | Not specified in provided results |

Research Findings

A notable application of a derivative of this compound is in supramolecular chemistry. The crystal structure of 2-(2,3,5,6-Tetra-fluoro-4-iodo-anilino)-ethanol, synthesized from the reaction of 2-amino-ethanol and iodo-penta-fluoro-benzene, reveals intricate intermolecular interactions. nih.gov The structure is characterized by double layers of molecules linked by O-H⋯O and N-H⋯O hydrogen bonds. nih.gov Furthermore, linear C-I⋯F and bent C-I⋯I halogen bonding interactions are observed between pairs of nearly parallel iodo-tetra-fluoro-phenyl groups. nih.gov Specifically, the I⋯F distance is 3.049 (2) Å and the I⋯I distance is 3.9388 (7) Å. nih.gov

This ability to form both hydrogen and halogen bonds makes compounds derived from this compound valuable for constructing complex, self-assembled supramolecular structures. nih.gov The directionality and strength of these non-covalent interactions can be fine-tuned by modifying the substituents, offering a powerful strategy for crystal engineering. nih.govmpg.de

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,5,6-tetrafluoro-4-iodoaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4IN/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVULQPRWQVUGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)I)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2,3,5,6 Tetrafluoro 4 Iodoaniline

Regioselective Synthesis from Polyfluorinated Precursors

The introduction of an amino group onto a perfluorinated aromatic ring presents a significant synthetic challenge due to the high reactivity of the carbon-fluorine bonds. However, the strategic use of nucleophilic aromatic substitution allows for the regioselective synthesis of 2,3,5,6-tetrafluoro-4-iodoaniline from readily available polyfluorinated starting materials.

Synthesis from Perfluoroiodobenzene via Nucleophilic Aromatic Substitution

The primary route for the synthesis of this compound involves the reaction of perfluoroiodobenzene with an aminating agent. This reaction is a classic example of nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on an aromatic ring. In this case, the fluoride (B91410) ions act as leaving groups, and the amination is directed to the para position relative to the iodine atom. This regioselectivity is governed by the electronic effects of the fluorine and iodine substituents on the aromatic ring.

The general reaction scheme is as follows:

C6F5I + NH3 → C6H2F4IN + HF

While the direct use of ammonia is feasible, alternative ammonia surrogates or protected amino groups are often employed to control the reactivity and improve the yield.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the nucleophilic aromatic substitution reaction is highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, temperature, and the nature of the aminating agent. For instance, polar aprotic solvents are often preferred as they can solvate the charged intermediates formed during the SNAr mechanism, thereby accelerating the reaction rate.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound Note: This table is a representative example based on general principles of SNAr reactions on polyfluoroaromatics, as specific literature data for this exact transformation is limited.

| Entry | Aminating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Aqueous Ammonia | Dioxane | 100 | 12 | Moderate |

| 2 | Gaseous Ammonia | DMSO | 80 | 8 | Good |

| 3 | Sodium Amide | THF | 60 | 6 | High |

| 4 | Lithium bis(trimethylsilyl)amide | Diethyl Ether | 25 | 4 | Very High |

Role as a Key Intermediate in Multifunctional Compound Synthesis

This compound is a valuable synthon due to the presence of two reactive sites: the amino group and the carbon-iodine bond. This dual functionality allows for sequential and orthogonal chemical modifications, making it a versatile building block for the synthesis of more complex and multifunctional compounds.

Preparation of N-Substituted Derivatives (e.g., N-tert-butyl-2,3,5,6-tetrafluoro-4-iodoaniline)

The amino group of this compound can be readily functionalized to introduce various substituents. A common modification is the introduction of an N-tert-butyl group, which can serve as a protecting group or as a bulky substituent to modulate the steric and electronic properties of the final molecule.

The synthesis of N-tert-butyl-2,3,5,6-tetrafluoro-4-iodoaniline can be achieved through several methods, including the reaction of the parent aniline (B41778) with isobutylene in the presence of an acid catalyst. The tert-butyl group can be introduced to protect the amino functionality, allowing for subsequent reactions at the iodo position without interference from the N-H bond.

Advanced Derivatization Strategies and Functionalization of 2,3,5,6 Tetrafluoro 4 Iodoaniline

Synthesis of Stable Polyfluorinated Nitroxide Radicals

The conversion of anilines into stable nitroxide radicals is a powerful strategy for introducing paramagnetic centers into molecules. These radicals are crucial for applications in materials science, electron paramagnetic resonance (EPR) spectroscopy, and as spin labels for biomolecules.

Oxidation Pathways for Nitroxide Formation

The general and most effective method for generating nitroxide radicals involves the oxidation of a corresponding secondary amine. For a starting material like 2,3,5,6-tetrafluoro-4-iodoaniline, this would first require N-alkylation (e.g., with a tert-butyl group) to form the secondary amine precursor. Subsequent oxidation of this N-tert-butyl-2,3,5,6-tetrafluoro-4-iodoaniline intermediate would yield the desired nitroxide radical.

Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) with a suitable catalyst. researchgate.net This established pathway has been successfully applied to synthesize analogous polyfluorinated nitroxide diradicals. For instance, the oxidation of N4,N4′-di-tert-butyl-2,2′,3,3′,5,5′,6,6′-octafluorobiphenyl-4,4′-diamine with m-CPBA produces a stable polyfluorinated nitroxide diradical in good yield. researchgate.net This demonstrates the viability of this oxidation strategy for highly fluorinated aniline (B41778) derivatives. The resulting polyfluorinated nitroxides are typically stable, isolable solids, a stability conferred by the steric hindrance around the N-O• group and the electron-withdrawing nature of the fluorinated ring. researchgate.netresearchgate.net

Exploitation in Cross-Coupling Reactions

The iodine atom on the this compound-derived nitroxide radical serves as a synthetic handle for further functionalization via cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds.

The iodo-functionalized nitroxide can be coupled with various partners, including arylboronic acids or terminal alkynes. This strategy allows for the construction of complex, multi-spin systems where paramagnetic nitroxide units are linked through conjugated bridges. Such structures are of significant interest in the development of molecular magnets and high-spin organic molecules. While this specific radical has not been detailed in coupling reactions, the cross-coupling of iodo-substituted radicals with organometallic derivatives is a well-established method for creating advanced magnetic materials.

Condensation Reactions for Imine Derivatives

The primary amine group of this compound readily undergoes condensation reactions with aldehydes to form imines, also known as Schiff bases. nih.gov This reaction provides a straightforward method for synthesizing complex molecules with tailored electronic and structural properties.

Synthesis of Perhalogenated Hydroxyl Aryl Imines

Researchers have synthesized novel perhalogenated imines through the condensation of this compound (itfa) with specific aldehydes, namely salicylaldehyde (B1680747) and ortho-vanillin. nih.gov This reaction creates a new class of molecules that combine the features of a perhalogenated aromatic ring with a hydroxyl-substituted aryl imine. The synthesis can be performed using standard methods, including both liquid-assisted grinding (mechanochemistry) and crystallization from solution. nih.gov

Synthesized Perhalogenated Hydroxyl Aryl Imines

| Starting Aniline | Aldehyde | Resulting Imine Derivative |

|---|---|---|

| This compound | Salicylaldehyde | Imine derived from itfa and salicylaldehyde |

Investigation of Their Halogen Bond Donor Potential

The synthesized perhalogenated imines have been systematically studied as halogen bond donors. nih.gov The iodine atom on the tetrafluorophenyl ring is a potent halogen bond donor due to the electron-withdrawing effect of the fluorine atoms, which creates a region of positive electrostatic potential (a σ-hole) on the iodine.

These imines were co-crystallized with a series of ditopic nitrogen bases, such as 4,4′-bipyridine and 1,2-bis(4-pyridyl)ethane (B167288). nih.gov The resulting cocrystals exhibit significantly higher melting points compared to analogous structures where the imine acts as a halogen bond acceptor, suggesting the formation of strong and stabilizing halogen bonds. nih.gov This confirms that imines derived from this compound are highly effective and robust halogen bond donors, making them valuable components for crystal engineering. nih.gov

Formation of Intermediates for Supramolecular Engineering

Supramolecular engineering relies on the predictable and directional nature of non-covalent interactions, such as hydrogen and halogen bonds, to assemble molecules into well-defined, functional superstructures. This compound is an exemplary building block for these applications due to its ability to act as a bifunctional donor. biosynth.comuic.edu

The molecule possesses both an amine group (-NH₂), which can act as a hydrogen bond donor, and an iodine atom, which is a strong halogen bond donor. biosynth.comuic.edu This dual functionality allows it to form complex cocrystals with various nitrogen-containing acceptor molecules. Studies have shown that in cocrystals with acceptors like 4,4′-bipyridine, 1,2-bis(4-pyridyl)ethane, and 1,4-diazabicyclo[2.2.2]octane, this compound can engage in either dominant iodine-nitrogen halogen bonding or a combination of both halogen and N-H···N hydrogen bonding. biosynth.comuic.edu

The predisposition to act as a bifunctional donor makes this aniline a valuable tool for creating intricate supramolecular networks. biosynth.comuic.edu The imine derivatives discussed previously also serve as powerful intermediates for supramolecular engineering, where the primary directing interaction is the strong I···N halogen bond. nih.gov

Cocrystals of this compound (itfa) with Nitrogen-Containing Acceptors

| Acceptor Molecule | Stoichiometry (itfa:Acceptor) | Primary Interactions Observed |

|---|---|---|

| 4,4′-bipyridine | 1:1 and 2:1 | I···N Halogen Bond, N-H···N Hydrogen Bond |

| 1,2-bis(4-pyridyl)ethane | 1:1 and 2:1 | I···N Halogen Bond, N-H···N Hydrogen Bond |

Synthesis of 2-(2,3,5,6-tetrafluoro-4-iodoanilino)ethanol as an Intermediate

The functionalization of this compound is a critical step in the synthesis of more complex molecules for various applications in materials science and medicinal chemistry. One key derivatization strategy involves the introduction of a hydroxyethyl (B10761427) group onto the nitrogen atom to yield 2-(2,3,5,6-tetrafluoro-4-iodoanilino)ethanol. This intermediate possesses a reactive hydroxyl group that can be used for further molecular elaboration, making its synthesis a topic of significant interest.

The target molecule, 2-(2,3,5,6-tetrafluoro-4-iodoanilino)ethanol, has been successfully synthesized and its structure confirmed. One documented method involves the reaction of iodopentafluorobenzene (B1205980) with 2-aminoethanol in the presence of potassium carbonate, which proceeds via a nucleophilic aromatic substitution mechanism to give the final product in high yield. google.com

However, for the direct derivatization of this compound, the most direct and common synthetic routes involve N-alkylation. This can be achieved using reagents such as ethylene (B1197577) oxide or a 2-haloethanol like 2-bromoethanol (B42945).

Synthetic Route via Ethylene Oxide:

A primary method for introducing a 2-hydroxyethyl group onto an aniline is the reaction with ethylene oxide. The reaction proceeds through the nucleophilic attack of the amine's nitrogen atom on one of the carbon atoms of the strained epoxide ring, leading to ring-opening and the formation of the N-alkylation product.

The reactivity of the aniline nitrogen in this compound is significantly reduced due to the strong electron-withdrawing effects of the fluorinated aromatic ring. Therefore, the reaction may require elevated temperatures and pressure to proceed effectively. The reaction is typically performed in a polar solvent, and while it can proceed without a catalyst, acidic or basic catalysts can be employed to accelerate the transformation. ugr.es

Synthetic Route via 2-Haloethanol:

An alternative and common laboratory-scale method is the reaction of this compound with a 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol. This reaction is a classic nucleophilic substitution where the aniline acts as the nucleophile. The process requires the presence of a base to neutralize the hydrohalic acid (e.g., HBr or HCl) that is formed as a byproduct. The choice of base and solvent is crucial for achieving a good yield and minimizing side reactions.

The table below outlines plausible reaction conditions for the synthesis via the 2-haloethanol route based on general principles of N-alkylation of anilines.

Table 1: Proposed Reaction Parameters for the Synthesis of 2-(2,3,5,6-tetrafluoro-4-iodoanilino)ethanol

| Parameter | Condition | Purpose/Rationale |

|---|---|---|

| Starting Material | This compound | The primary amine substrate. |

| Alkylating Agent | 2-Bromoethanol or Ethylene Oxide | Provides the hydroxyethyl moiety. |

| Base | K₂CO₃, Na₂CO₃, or Et₃N | Neutralizes the acid byproduct in the haloethanol route. |

| Solvent | DMF, Acetonitrile, or Ethanol | Polar aprotic or protic solvents to facilitate the reaction. |

| Temperature | 80-120 °C | Increased temperature is likely required to overcome the low nucleophilicity of the aniline. |

| Reaction Time | 8-24 hours | Dependent on temperature and reactivity of substrates. |

The resulting intermediate, 2-(2,3,5,6-tetrafluoro-4-iodoanilino)ethanol, is a valuable building block. The terminal hydroxyl group offers a reactive site for subsequent functionalization, such as esterification, etherification, or conversion to a leaving group, thereby enabling the construction of a diverse range of more complex fluorinated iodo-aromatic compounds.

Supramolecular Chemistry and Noncovalent Interactions of 2,3,5,6 Tetrafluoro 4 Iodoaniline

Bifunctional Hydrogen and Halogen Bond Donor Properties.nih.govacs.org

2,3,5,6-Tetrafluoro-4-iodoaniline (itfa) is recognized as a bifunctional donor, capable of forming both hydrogen and halogen bonds. nih.govacs.org This dual capability stems from the presence of an amine group (-NH2), which acts as a hydrogen bond donor, and an iodine atom, which can participate in halogen bonding. nih.gov The presence of four electron-withdrawing fluorine atoms on the benzene (B151609) ring enhances the acidity of the amine protons and increases the electrophilicity of the iodine atom, making it a more effective halogen bond donor. sunway.edu.my

Experimental Studies of Cocrystal Formation with Nitrogen-Containing Acceptors.nih.govacs.org

Experimental studies have demonstrated the ability of this compound to form cocrystals with various ditopic nitrogen-containing acceptors. nih.govacs.org These studies often involve techniques like liquid-assisted grinding and crystallization from solution to prepare the cocrystals. nih.gov A series of cocrystals have been successfully synthesized with acceptors such as 4,4′-bipyridine, 1,2-bis(4-pyridyl)ethane (B167288), and 1,4-diazabicyclo[2.2.2]octane (dabco) in different stoichiometric ratios (1:1 and 2:1). nih.govacs.org

In these cocrystals, the dominant supramolecular interaction can vary. For instance, in some cocrystals of itfa, the I···N halogen bond is the primary interaction, while in others, both N–H···N hydrogen bonds and I···N halogen bonds are present. nih.gov This demonstrates the competitive yet cooperative nature of these two types of noncovalent interactions in directing the assembly of the crystal structure. nih.gov

Table 1: Experimental Cocrystal Formation of this compound (itfa) with Nitrogen-Containing Acceptors

| Acceptor Molecule | Stoichiometric Ratio (itfa:Acceptor) | Dominant Supramolecular Interactions | Reference |

|---|---|---|---|

| 4,4′-Bipyridine | 1:1 and 2:1 | I···N halogen bond and/or N–H···N hydrogen bond | nih.govacs.org |

| 1,2-bis(4-pyridyl)ethane | 1:1 and 2:1 | I···N halogen bond and/or N–H···N hydrogen bond | nih.govacs.org |

| 1,4-diazabicyclo[2.2.2]octane (dabco) | 1:1 and 2:1 | I···N halogen bond and/or N–H···N hydrogen bond | nih.govacs.org |

Crystallographic Analysis of Supramolecular Assemblies.nih.gov

Crystallographic analysis provides detailed insights into the three-dimensional arrangement of molecules within the cocrystals of this compound. nih.gov X-ray diffraction studies reveal the precise geometries of the hydrogen and halogen bonds, including bond lengths and angles, which are crucial for understanding the strength and directionality of these interactions.

The analysis of these crystal structures confirms the bifunctional donor properties of itfa. nih.gov It has been observed that itfa is more predisposed to act as a bifunctional donor compared to its bromine analogue, 2,3,5,6-tetrafluoro-4-bromoaniline, which is attributed to a smaller difference in the electrostatic potential between the hydrogen and halogen bond donor sites on the itfa molecule. nih.gov

Halogen Bonding (XB) Phenomena.nih.govacs.orgnih.govnih.gov

Halogen bonding is a significant noncovalent interaction involving the electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. sunway.edu.my In this compound, the iodine atom acts as a potent halogen bond donor. nih.govacs.org

I···N and I···O Halogen Bonds in Solid-State Structures.nih.govnih.gov

The solid-state structures of cocrystals containing this compound prominently feature I···N halogen bonds. nih.gov These interactions are formed between the iodine atom of itfa and the nitrogen atoms of the acceptor molecules. nih.gov The strength and directionality of these I···N bonds play a critical role in the assembly of the supramolecular architecture. nih.gov In some cases, I···O halogen bonds can also be observed, where an oxygen atom acts as the halogen bond acceptor. nih.gov

Role in One-Dimensional and Two-Dimensional Molecular Architectures.nih.govacs.orgnih.govnih.gov

The interplay of hydrogen and halogen bonds involving this compound can lead to the formation of extended one-dimensional (1D) and two-dimensional (2D) molecular architectures. nih.govacs.orgnih.gov For example, the combination of N–H···N hydrogen bonds and I···N halogen bonds can create chains or sheets of molecules. nih.gov In the case of 2-(2,3,5,6-tetrafluoro-4-iodo-anilino)-ethanol, double layers of molecules are formed, linked by O-H···O and N-H···O hydrogen bonds, as well as C-I···F and C-I···I interactions. nih.gov

Table 2: Supramolecular Architectures involving this compound

| Interaction Types | Resulting Architecture | Example System | Reference |

|---|---|---|---|

| N–H···N hydrogen bonds and I···N halogen bonds | 1D chains and 2D sheets | Cocrystals with ditopic nitrogen acceptors | nih.govacs.org |

| O-H···O and N-H···O hydrogen bonds, C-I···F and C-I···I interactions | Double layers | 2-(2,3,5,6-Tetrafluoro-4-iodo-anilino)-ethanol | nih.gov |

Design Principles for Halogen Bond Donors in Cocrystal Synthesis.nih.gov

The design of cocrystals using halogen bond donors like this compound relies on several key principles. The choice of building blocks is crucial, as their electronic properties and steric features will dictate the outcome of the cocrystallization process. nih.gov By carefully selecting acceptor molecules with appropriate nitrogen-containing functional groups, it is possible to favor the formation of halogen bonds over other interactions. nih.gov

Computational methods, such as the analysis of molecular electrostatic potentials, can be used to predict the likelihood of forming specific supramolecular synthons. nih.gov For itfa, the smaller electrostatic potential difference between the hydrogen and halogen bond donor sites makes it a more versatile bifunctional donor, allowing for more complex supramolecular assemblies. nih.gov

Hydrogen Bonding (HB) Characteristics

The presence of the amine group in this compound makes it a potent hydrogen bond donor. This characteristic is fundamental to its ability to form cocrystals and derivatives with a wide range of molecular partners.

The hydrogen bonding capabilities of this compound are prominently featured in its cocrystals. The amine group's hydrogen atoms can form robust N—H···N and N—H···O hydrogen bonds with suitable acceptor molecules. For instance, in cocrystals with ditopic nitrogen-containing acceptors like 4,4'-bipyridine (B149096) and 1,2-bis(4-pyridyl)ethane, the primary supramolecular assembly is often driven by N—H···N hydrogen bonds. acs.org

In a derivative, 2-(2,3,5,6-tetrafluoro-4-iodo-anilino)-ethanol, the structure is characterized by layers of molecules linked by both O—H···O and N—H···O hydrogen bonds. nih.gov This demonstrates the compound's ability to participate in multiple types of hydrogen bonding interactions simultaneously. The introduction of different functional groups can thus be used to tune the resulting supramolecular architectures.

The following table summarizes the types of hydrogen bonds observed in selected cocrystals and derivatives of this compound.

| Compound/Cocrystal | Hydrogen Bond Type(s) | Reference |

| Cocrystals with ditopic nitrogen-containing acceptors | N—H···N | acs.org |

| 2-(2,3,5,6-tetrafluoro-4-iodo-anilino)-ethanol | N—H···O, O—H···O | nih.gov |

A key aspect of the supramolecular chemistry of this compound is the interplay between hydrogen bonding and halogen bonding. nih.gov As a bifunctional molecule, it can act as both a hydrogen bond donor (via the N-H group) and a halogen bond donor (via the iodine atom). acs.org This dual nature leads to competition and cooperativity in the formation of supramolecular assemblies.

For example, in cocrystals with 4,4'-azobipyridine, both hydrogen and halogen bonds are significant contributors to the intermolecular connectivity. acs.org This highlights the potential for designing complex supramolecular architectures by carefully selecting coformers that can interact with both the hydrogen and halogen bonding sites of this compound.

Multicomponent Molecular Crystals and Co-crystallization Strategies

The formation of multicomponent molecular crystals, or cocrystals, is a powerful strategy in crystal engineering. For this compound, co-crystallization allows for the systematic modification of its solid-state properties.

Cocrystals of this compound have been successfully prepared using both mechanochemical and solution-based methods. acs.org Mechanochemistry, particularly liquid-assisted grinding, has proven to be an efficient and environmentally friendly technique for screening and producing cocrystals. acs.orgrsc.orgresearchgate.net This method involves the grinding of solid reactants with a small amount of liquid, which can catalyze the co-crystal formation. researchgate.net

Solution crystallization, a more traditional approach, involves dissolving the components in a suitable solvent and allowing the cocrystal to form upon slow evaporation or cooling. nih.gov While effective, this method can sometimes lead to the crystallization of single-component phases instead of the desired cocrystal. nih.gov The choice of crystallization method can influence the final product and its polymorphic form.

The stoichiometry of cocrystals of this compound can be controlled by varying the molar ratios of the starting materials. acs.orgmdpi.com Both 1:1 and 2:1 cocrystals have been reported, where the ratio refers to the number of aniline (B41778) molecules to coformer molecules. acs.org

The following table provides examples of stoichiometric ratios observed in cocrystals of this compound.

| Coformer | Stoichiometric Ratio (Aniline:Coformer) | Reference |

| 4,4'-bipyridine | 1:1 and 2:1 | acs.org |

| 1,2-bis(4-pyridyl)ethane | 1:1 and 2:1 | acs.org |

| 1,4-diazabicyclo[2.2.2]octane | 1:1 and 2:1 | acs.org |

Theoretical and Computational Investigations of 2,3,5,6 Tetrafluoro 4 Iodoaniline

Quantum Chemical Calculations

Quantum chemical calculations have proven to be an invaluable tool in elucidating the electronic structure and reactivity of 2,3,5,6-tetrafluoro-4-iodoaniline (itfa). These computational methods provide deep insights into the molecule's fundamental properties, which govern its chemical behavior and potential applications.

Density-Functional Theory (DFT) for Formation Energies and Bond Strengths

Density-Functional Theory (DFT) calculations are instrumental in understanding the stability and bonding characteristics of co-crystals involving this compound. Periodic DFT calculations have been employed to evaluate the formation energies of co-crystals formed between itfa and various ditopic nitrogen-containing acceptors. nih.gov These calculations are crucial for predicting the thermodynamic feasibility of forming such supramolecular structures.

Furthermore, DFT studies provide quantitative measures of the strengths of intermolecular interactions, such as hydrogen and halogen bonds, which are critical in directing the assembly of these co-crystals. nih.gov By analyzing the bond energies, researchers can determine the dominant forces at play in the crystal packing. For instance, in co-crystals of itfa, the I···Nacceptor halogen bond is often the primary supramolecular interaction, sometimes complemented by N-H···Nacceptor hydrogen bonds. nih.gov

Analysis of Molecular Electrostatic Potentials for Donor Sites

The molecular electrostatic potential (MEP) is a key computational tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attack. chemrxiv.org The MEP map visually represents the electron density distribution around the molecule, with color-coding indicating electron-rich (negative potential) and electron-poor (positive potential) regions.

For this compound, molecular DFT calculations have been used to analyze its MEP. nih.gov These calculations reveal the locations of potential electron donor sites, which are crucial for forming intermolecular bonds. The analysis indicates that itfa possesses competing donor sites for hydrogen and halogen bonding. The difference in electrostatic potential between these sites is a critical factor in its ability to act as a bifunctional donor. nih.gov Specifically, itfa exhibits a smaller electrostatic potential difference between its donor sites compared to its brominated analog, suggesting a higher predisposition to form multiple types of non-covalent interactions simultaneously. nih.gov

| Parameter | Value | Reference |

| Electrostatic Potential Difference (itfa) | 157.0 kJ mol⁻¹ e⁻¹ | nih.gov |

Modeling of Intermolecular Interactions

The ability of this compound to form specific and directional intermolecular interactions is a cornerstone of its use in crystal engineering and materials science. Computational modeling plays a vital role in predicting and understanding these interactions.

Prediction of Supramolecular Assembly Motifs

Theoretical studies on itfa have successfully predicted its capacity to act as a bifunctional donor for both hydrogen and halogen bonds. nih.gov This dual functionality allows for the formation of complex supramolecular assemblies. In co-crystals with ditopic nitrogen-containing acceptors like 4,4'-bipyridine (B149096) and 1,2-bis(4-pyridyl)ethane (B167288), crystallographic analysis has confirmed the formation of structures where itfa engages in both hydrogen and halogen bonding. nih.gov The dominant interaction can vary, with some structures primarily driven by I···Nacceptor halogen bonds, while in others, both halogen and N-H···Nacceptor hydrogen bonds play a significant role in the assembly. nih.gov

Computational Studies for Optoelectronic Properties of Derivatives

Computational studies are crucial for exploring the potential of this compound derivatives in optoelectronic applications. While direct computational studies on the optoelectronic properties of the parent itfa molecule are not extensively detailed in the provided search results, the principles can be inferred from studies on related and derivative structures.

Advanced Spectroscopic and Structural Characterization in Research Contexts

X-ray Diffraction Studies

X-ray diffraction (XRD) is a cornerstone technique for determining the solid-state structure of crystalline materials. It provides precise information on atomic positions, bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) offers the most precise determination of a molecule's crystal structure. While specific crystal structure data for 2,3,5,6-tetrafluoro-4-iodoaniline is not prominently available in the reviewed literature, analysis of closely related halogenated aromatic compounds provides insight into the expected structural motifs. For instance, studies on other iodoanilines reveal the significant role of intermolecular interactions in the crystal packing. ed.ac.ukresearchgate.net In the crystal structure of 2-iodoaniline, molecules are organized into helices stabilized by weak N—H···N hydrogen bonds and I···I interactions. ed.ac.uk Similarly, research on cocrystals involving 1,4-diiodo-tetrafluorobenzene highlights the formation of halogen bonds, where the iodine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophile, such as an oxygen atom. researchgate.net

Given these precedents, a single-crystal structure of this compound would be expected to exhibit a complex network of non-covalent interactions, including:

Hydrogen Bonding: The amino (-NH₂) group can act as a hydrogen bond donor, potentially forming N-H···N or N-H···F bonds.

Halogen Bonding: The iodine atom is a strong halogen bond donor and would likely participate in I···N or I···F interactions, significantly influencing the supramolecular assembly.

The precise arrangement of molecules in the crystal lattice, as would be revealed by SCXRD, is crucial for understanding the material's bulk properties.

| Interaction Type | Potential Atoms Involved | Significance |

|---|---|---|

| Hydrogen Bonding | N-H···N, N-H···F | Directs molecular assembly and stabilizes the crystal lattice. |

| Halogen Bonding | C-I···N, C-I···F | A highly directional interaction that can be used to engineer crystal structures. |

| π-π Stacking | Aromatic Rings | Contributes to the overall packing efficiency and stability. |

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It is used to identify the crystalline phase of a bulk sample by comparing its diffraction pattern to a database or a pattern calculated from known single-crystal data. govinfo.gov PXRD is also the primary method for investigating polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs can have distinct physical properties, and PXRD can detect their presence in a sample. rsc.org For a compound like this compound, PXRD would be used to ensure phase purity of a synthesized batch and to explore if different crystallization conditions lead to different polymorphic forms. No specific powder diffraction pattern for this compound has been detailed in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹⁹F NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution. The presence of hydrogen, fluorine, and carbon atoms allows for a comprehensive analysis using various NMR techniques.

¹H NMR: In a proton NMR spectrum, the primary signal would correspond to the two protons of the amine (-NH₂) group. This signal typically appears as a broad singlet, and its chemical shift would be indicative of the electronic environment and its involvement in hydrogen bonding with the solvent.

¹⁹F NMR: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR particularly informative for fluorinated compounds. wikipedia.org Due to the molecule's symmetry, two distinct signals are expected for the two pairs of chemically non-equivalent fluorine atoms (F-2/F-6 and F-3/F-5). These signals would likely appear as multiplets due to coupling between the different fluorine nuclei. The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these signals. wikipedia.orgnih.gov

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. Due to symmetry, three signals are anticipated for the aromatic carbons: one for the carbon bonded to the amino group (C4), one for the carbon bonded to iodine (C1), and one representing the four equivalent carbons bonded to fluorine (C2/C3/C5/C6). The chemical shifts would be heavily influenced by the strong electronegativity of the attached fluorine and iodine atoms.

| Nucleus | Expected Signals | Expected Multiplicity | Information Gained |

|---|---|---|---|

| ¹H | 1 | Broad Singlet | Confirms presence of NH₂ group. |

| ¹⁹F | 2 | Multiplets | Confirms the two distinct fluorine environments and shows F-F coupling. |

| ¹³C | 3 | Singlets (in decoupled spectrum) | Confirms the three unique carbon environments in the aromatic ring. |

Other Spectroscopic Techniques for Investigating Molecular Structure and Electronic Properties (e.g., UV/Vis for NLOphores)

The electronic properties of this compound can be investigated using UV-Visible (UV/Vis) spectroscopy. The molecule possesses a π-conjugated aromatic system substituted with an electron-donating amino group (-NH₂) and electron-withdrawing halogen atoms (-F, -I). This "push-pull" configuration is a common feature in molecules designed as nonlinear optical (NLO) chromophores. researchgate.net

UV/Vis spectroscopy measures the absorption of light as a function of wavelength, revealing information about the electronic transitions within the molecule. The position and intensity of absorption bands are sensitive to the molecular structure and its electronic properties. While specific UV/Vis spectra for this compound were not found, it is expected to absorb in the UV region. The study of its NLO properties, which describes how a material's optical properties change under intense light, would involve techniques like the Z-scan method to determine parameters such as the nonlinear refractive index and absorption coefficient. researchgate.net The unique combination of a highly fluorinated ring, an iodine atom, and an amino group makes this compound an interesting candidate for investigation in the field of optical materials. researchgate.net

Applications in Advanced Materials Science Research

Building Blocks for Functional Organic Materials

2,3,5,6-Tetrafluoro-4-iodoaniline serves as a crucial starting material for the synthesis of a variety of functional organic materials. The presence of multiple reactive sites—the amino group, the iodine atom, and the fluorinated ring—allows for a wide range of chemical modifications, leading to compounds with tailored properties.

Precursor for Fluorinated Compounds with Tunable Properties

The tetrafluorinated benzene (B151609) ring in this compound significantly influences the electronic properties of the molecule, making it an excellent precursor for a range of fluorinated compounds. The strong electron-withdrawing nature of the fluorine atoms can enhance properties such as thermal stability and solubility in organic solvents in the resulting materials. researchgate.net For instance, fluorinated anilines are utilized in the synthesis of polymers with improved characteristics. researchgate.net

A related compound, 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, which shares the core tetrafluoro-iodo-phenyl structure, has been employed in the synthesis of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin, a key precursor for creating supramolecular assemblies. researchgate.net This demonstrates the utility of the tetrafluoro-iodo-aromatic moiety as a foundational component for larger, functional systems. The substitution of the aniline (B41778) group for the aldehyde allows for different synthetic pathways, expanding the range of accessible complex molecules.

The general synthetic utility of fluorinated anilines is also evident in their use as coupling components in oxidative chromogenic reactions, where the fluorine substitution can lead to dyes with higher extinction coefficients and longer-wavelength absorption maxima compared to their non-fluorinated counterparts. bohrium.com

Integration into Paramagnetic Building Blocks for Molecular Magnetism and Spintronics

While direct integration of this compound into paramagnetic materials is an emerging area of research, its molecular features suggest significant potential in molecular magnetism and spintronics. Paramagnetism arises from the presence of unpaired electrons, and materials with these properties can be influenced by external magnetic fields. nih.gov

The key to the potential application of this compound in this field lies in the "heavy atom effect" of iodine. The presence of a heavy atom like iodine can enhance spin-orbit coupling, a phenomenon that influences the intersystem crossing rate between singlet and triplet states. This is a critical factor in the design of materials for spintronics, which utilizes the spin of electrons in addition to their charge. While not directly involving the aniline, studies on other organic molecules have shown that the introduction of iodine can significantly impact these photophysical properties.

Furthermore, the aniline group can be chemically modified to link to molecules with unpaired electrons, such as nitroxide radicals. The rigid and electronically defined tetrafluoro-iodo-phenyl scaffold would then serve to organize these paramagnetic centers in a predictable manner, a crucial aspect for the development of molecular magnets.

Supramolecular Engineering and Surface Modification

The directional and specific non-covalent interactions enabled by the functional groups of this compound make it a prime candidate for supramolecular engineering and the controlled modification of surfaces.

Design of Supramolecular Architectures

The iodine atom on the perfluorinated ring is a powerful halogen bond donor. Halogen bonding is a highly directional and specific non-covalent interaction that is increasingly used in crystal engineering and the design of supramolecular architectures. acs.org The strength of this interaction can be tuned by the electronic nature of the aromatic ring; the presence of electron-withdrawing fluorine atoms enhances the halogen bond donor capacity of the iodine atom. wikipedia.org

Research on analogous compounds, such as 1,4-diiodotetrafluorobenzene, has demonstrated the formation of one-dimensional chains and other complex structures through N···I halogen bonds when co-crystallized with N-containing heteroaromatics. researchgate.net The amino group of this compound can act as a hydrogen bond donor, allowing for the formation of intricate networks based on a combination of both hydrogen and halogen bonds. This dual-interaction capability allows for a high degree of control over the self-assembly process, leading to well-defined supramolecular structures. rsc.org

The table below summarizes key intermolecular interactions involving the tetrafluoro-iodo-aromatic moiety, which are critical for the design of supramolecular architectures.

| Interaction Type | Donor | Acceptor | Significance in Supramolecular Assembly |

| Halogen Bonding | Iodine atom | Lewis bases (e.g., N, O) | Highly directional, enables precise control of molecular orientation. |

| Hydrogen Bonding | Amino group (N-H) | Lewis bases (e.g., N, O) | Complements halogen bonding to build robust, multidimensional networks. |

| π-π Stacking | Fluorinated aromatic ring | Other aromatic systems | Influences the packing of molecules in the solid state. |

Strategies for Covering Gold Surfaces with Halogen-Bonding Pendants

The modification of gold surfaces with organic molecules is a cornerstone of nanotechnology, with applications in sensing, catalysis, and electronics. While thiols are the most common anchoring group for gold surfaces, recent research has explored alternative interactions.

Studies have shown that iodoperfluorobenzene compounds can interact with gold nanoparticles, forming charge-transfer complexes. nih.gov This interaction provides a strategy for functionalizing gold surfaces with molecules that possess a tetrafluoro-iodo-phenyl group. By extension, this compound could be used to create self-assembled monolayers on gold surfaces.

A potential strategy involves the direct interaction of the iodine atom with the gold surface, driven by halogen bonding principles. Research has explored the influence of halogen bonding on gold(I)-ligand bond components, indicating the feasibility of gold-iodine halogen bonds. rsc.org The amino group of this compound could either be left available for further functionalization or participate in intermolecular interactions within the monolayer, influencing its packing and stability. This approach expands the toolkit for gold surface modification beyond traditional thiol-based chemistry. nih.gov

Stimuli-Responsive Materials Derived from this compound

Stimuli-responsive materials, which change their properties in response to external triggers such as pH, light, or temperature, are at the forefront of "smart" materials research. Fluorinated aniline derivatives have been shown to be useful components in the creation of such materials.

For example, fluorinated aniline derivatives have been used as coupling components in oxidative chromogenic reactions that are sensitive to pH changes. nih.gov The electronic properties imparted by the fluorine atoms can influence the color and sensitivity of these dye systems. Aniline trimers have also been functionalized to create colorimetric sensors for metal ions. nih.gov This suggests that polymers or oligomers of this compound could be developed into sensitive colorimetric sensors for various analytes. bohrium.com

The aniline moiety can be readily polymerized, and the resulting polyaniline derivatives often exhibit interesting electrochemical and optical properties. The incorporation of the tetrafluoro-iodo-phenyl group into a polyaniline backbone is expected to produce a material with unique responsiveness. For instance, the high fluorine content would enhance the polymer's chemical and thermal stability, while the iodine atoms could provide sites for further modification or interaction. Research on fluorinated polyanilines has demonstrated their superior performance as electrode modifiers in bacterial fuel cells due to their high stability. researchgate.net While not directly stimuli-responsive in the traditional sense, this highlights the enhanced material properties imparted by fluorination.

Investigation of Thermochromic Behavior in Cocrystals

Thermochromism, the reversible change of color upon temperature variation, is a property of significant interest in materials science for applications such as sensors, smart windows, and display devices. The formation of cocrystals, which are crystalline structures composed of two or more different molecules in a specific stoichiometric ratio, is a promising strategy for designing thermochromic materials. The precise arrangement of molecules in the crystal lattice, governed by non-covalent interactions, can be sensitive to temperature changes, leading to alterations in the material's electronic and, consequently, optical properties.

While direct and extensive studies on the thermochromic behavior of cocrystals specifically containing this compound are not widely documented, research into its cocrystal formation provides a fundamental basis for such investigations. A key study explored the bifunctional nature of this compound (referred to as itfa) as both a hydrogen and halogen bond donor in cocrystals with a series of ditopic nitrogen-containing acceptors. nih.govnih.gov

In this research, this compound was cocrystallized with acceptors like 4,4′-bipyridine (bpy), 1,2-bis(4-pyridyl)ethane (B167288) (bpean), and 1,4-diazabicyclo[2.2.2]octane (dabco). nih.govnih.gov The resulting crystal structures revealed a competition and cooperation between N–H···N hydrogen bonds and I···N halogen bonds. nih.govnih.gov In some cocrystals, the iodine atom of the aniline derivative preferentially formed a halogen bond with the nitrogen atom of the acceptor molecule. In others, both hydrogen and halogen bonds were observed, leading to complex supramolecular architectures. nih.govnih.gov

The significance of these findings for thermochromism lies in the delicate energy balance between these different intermolecular interactions. A change in temperature can shift this balance, potentially leading to a phase transition or a more subtle rearrangement within the crystal lattice. Such structural changes would alter the charge-transfer characteristics between the electron-donating aniline and the electron-accepting co-former, which is a common mechanism for thermochromism in cocrystals. Studies on other anil-based molecular co-crystals have demonstrated that halogen bonding plays a crucial role in their thermochromic and photochromic properties. nih.gov

Table 1: Cocrystal Systems of this compound and Observed Intermolecular Bonds

| Co-former | Stoichiometry (Aniline:Co-former) | Dominant Supramolecular Interaction |

|---|---|---|

| 4,4′-bipyridine (bpy) | 2:1 | N–H···N and I···N |

| 1,2-bis(4-pyridyl)ethane (bpean) | 2:1 | N–H···N and I···N |

| 1,4-diazabicyclo[2.2.2]octane (dabco) | 1:1 | I···N |

| 1,4-diazabicyclo[2.2.2]octane (dabco) | 2:1 | N–H···N and I···N |

Data derived from research on perhalogenated anilines as bifunctional donors. nih.govnih.gov

Supramolecular Gelation Systems

Supramolecular gels are a class of "soft matter" where low-molecular-weight gelators self-assemble in a solvent to form a three-dimensional network, immobilizing the solvent molecules. These materials are of interest for a wide range of applications, including drug delivery, tissue engineering, and environmental remediation, due to their stimuli-responsive nature.

Halogen-Bonding-Triggered Co-gel Formation

While there is a lack of specific reports on the use of this compound as a gelator, the principles of halogen-bond-triggered co-gel formation suggest its potential in this area. nih.govresearchgate.net A co-gel is a two-component gel where neither component alone forms a gel under the same conditions. The formation of the gel is triggered by specific non-covalent interactions between the two components.

Halogen bonding has emerged as a powerful tool in supramolecular chemistry to direct the self-assembly of molecules. acs.orgresearchgate.net Its strength and high directionality make it an ideal interaction for constructing the fibrous aggregates that constitute a gel network. Research has shown that combining a molecule containing a halogen bond acceptor, such as a pyridyl group, with a potent halogen bond donor can induce gelation. nih.govresearchgate.netqub.ac.uk

For instance, studies have demonstrated that bis(pyridyl urea) compounds, which are non-gelators on their own, can form co-gels in the presence of 1,4-diiodotetrafluorobenzene. nih.gov The strong and directional halogen bond between the iodine atoms of the donor and the nitrogen atoms of the pyridyl group effectively cross-links the urea (B33335) molecules, promoting the formation of an extended network necessary for gelation. nih.gov

Given that this compound is a potent halogen bond donor, due to the electron-withdrawing fluorine atoms enhancing the electrophilic character of the iodine atom, it is a prime candidate for use in halogen-bond-triggered co-gel systems. nih.govnih.gov It could be combined with complementary co-gelators that possess halogen bond accepting sites (e.g., pyridine, N-oxide, or carbonyl groups) and other functionalities, like urea or amide groups, that can promote fiber formation through hydrogen bonding. The bifunctional nature of this compound, with its ability to also participate in hydrogen bonding via the amine group, offers an additional level of complexity and control in designing such smart materials.

Table 2: Components in a Proposed Halogen-Bonding-Triggered Co-gel System

| Component Role | Chemical Feature | Example Compound/Functionality |

|---|---|---|

| Halogen Bond Donor | Perfluorinated Iodo-aromatic | This compound |

| Halogen Bond Acceptor | Nitrogen or Oxygen-containing Heterocycle/Group | Pyridyl, N-oxide, Carbonyl |

This approach opens up possibilities for creating novel supramolecular gels where the gelation process can be precisely controlled by the specific and directional nature of the halogen bond.

Reactivity and Reaction Mechanisms in Complex Chemical Transformations

Aromatic Nucleophilic Substitution Reactions

The electron-deficient nature of the aromatic ring in 2,3,5,6-tetrafluoro-4-iodoaniline, caused by the presence of four fluorine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). Halogens on such activated rings serve as key building blocks for creating functional materials and heterocyclic compounds. nih.gov

Understanding Regioselectivity and Reaction Pathways

In nucleophilic aromatic substitution reactions involving polyhalogenated aromatic compounds, the regioselectivity is a critical factor. For perhalogenated benzenes, the position of attack by a nucleophile is dictated by the relative stability of the intermediate Meisenheimer complex. scranton.edu In compounds containing different halogens, the fluorine atoms are typically displaced in preference to heavier halogens like chlorine when activated by electron-withdrawing groups such as nitro groups. researchgate.net

However, in the context of a pentafluorinated aromatic ring, the reaction of iodo-pentafluoro-benzene with 2-amino-ethanol in the presence of potassium carbonate results in the selective displacement of the fluorine atom at the para-position to the iodine atom. This reaction yields 2-(2,3,5,6-Tetrafluoro-4-iodo-anilino)-ethanol, a derivative of the target compound. nih.gov This selectivity is attributed to the stabilization of the negative charge in the Meisenheimer intermediate by the para-iodo substituent. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity. scranton.edu

The general pathway for this type of SNAr reaction is as follows:

Nucleophilic Attack: The nucleophile adds to the aromatic ring at the carbon atom bearing a fluorine, typically para to the most electron-withdrawing or stabilizing group.

Formation of Meisenheimer Complex: A resonance-stabilized, negatively charged intermediate (Meisenheimer complex) is formed.

Elimination/Aromatization: The fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored.

This regioselectivity makes such compounds valuable for sequential functionalization. nih.gov

Oxidation Reactions for the Synthesis of Radical Species

Anilines can undergo oxidation to generate nitrogen-centered radical species, which are key intermediates in various synthetic transformations. Hypervalent iodine(III) reagents are particularly effective oxidants for this purpose due to their mild and selective nature. nih.govnih.gov The oxidation of substituted anilines can lead to the formation of radical cations or N-centered radicals through a single-electron transfer (SET) mechanism. nih.govnih.gov

For instance, the oxidation of 2-substituted anilines with reagents like iodosobenzene (B1197198) or [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) can generate N-centered radicals. nih.gov These radicals can then undergo intramolecular cyclization to form medium-ring N-heterocycles. The proposed mechanism involves:

N-Iodination: The aniline (B41778) nitrogen attacks the hypervalent iodine reagent.

Homolysis: The resulting intermediate undergoes homolytic cleavage of the N-I bond to produce an N-centered radical.

Cyclization: The radical cyclizes onto a pendant aromatic ring.

Oxidation and Rearomatization: The resulting cyclohexadienyl radical is oxidized to a cation, followed by deprotonation to yield the final product. nih.gov

While direct studies on this compound are not detailed, the general reactivity of anilines suggests its amino group is susceptible to oxidation to form radical intermediates for further functionalization. nih.govnih.gov

Cross-Coupling Reactions Utilizing Derived Building Blocks

The carbon-iodine bond in this compound is a prime site for participating in various transition-metal-catalyzed cross-coupling reactions. The iodo-tetrafluorophenyl moiety is a valuable building block in organic synthesis. For example, a structurally similar compound, 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, has been utilized as a precursor in the synthesis of complex molecules like porphyrins. researchgate.net This demonstrates the utility of the C-I bond for forming new carbon-carbon bonds while the tetrafluorinated ring remains intact.

Building blocks derived from this compound can be employed in a range of cross-coupling reactions, as shown in the table below.

| Reaction Type | Reactant A | Reactant B | Catalyst/Conditions | Product Type |

| Suzuki Coupling | This compound | Arylboronic acid | Pd catalyst, Base | N-Aryl-2,3,5,6-tetrafluoroaniline derivative |

| Sonogashira Coupling | This compound | Terminal alkyne | Pd/Cu catalyst, Base | N-Alkynyl-2,3,5,6-tetrafluoroaniline derivative |

| Buchwald-Hartwig Amination | Aryl halide/triflate | This compound | Pd catalyst, Base | Diaryl amine derivative |

| Heck Coupling | This compound | Alkene | Pd catalyst, Base | N-Alkenyl-2,3,5,6-tetrafluoroaniline derivative |

This table represents potential reactions based on the known reactivity of aryl iodides in cross-coupling chemistry.

The high reactivity of the C-I bond towards oxidative addition with palladium catalysts makes this compound a versatile substrate for introducing the tetrafluoro-4-aminophenyl group into various molecular scaffolds.

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases) or related products. This reaction is a fundamental transformation for primary amines. For example, various 2-aminobenzylamines react with a range of aldehydes and ketones to produce 1,2,3,4-tetrahydroquinazolines. researchgate.net This often occurs through an initial imine formation followed by an intramolecular cyclization.

The reaction of this compound with a carbonyl compound would proceed as follows:

Nucleophilic Attack: The nitrogen atom of the aniline attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Dehydration: The carbinolamine is dehydrated (loses a molecule of water) to form the C=N double bond of the imine.

The electronic properties of the tetrafluorinated ring likely influence the reactivity of the amino group and the stability of the resulting imine. Such condensation reactions are valuable for synthesizing precursors for more complex heterocyclic systems.

Interactions with Hypervalent Iodine Reagents and Related Chemistry

Hypervalent iodine(III) reagents are versatile compounds used for a wide array of oxidative transformations, including halogenations, aminations, and rearrangements. nih.govarkat-usa.org The interaction of anilines with these reagents can lead to several outcomes.

One key reaction is the oxidative cyclization of substituted anilines to form N-heterocycles, mediated by reagents like iodosobenzene or PIFA. nih.gov This process typically involves the formation of radical intermediates, as discussed in section 8.2.

Furthermore, hypervalent iodine reagents are central to halogenation reactions. A para-selective iodination of free anilines has been developed using hypervalent iodine(III) chemistry. researchgate.net While this compound is already iodinated, this chemistry highlights the ability of hypervalent iodine reagents to mediate C-H functionalization on aniline rings. These reagents can act as electrophiles or radical precursors, depending on the reaction conditions. nih.gov The general classes of hypervalent iodine(III) reagents include (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (PIFA), which are known to be powerful oxidizing agents. arkat-usa.org

The interaction of this compound with a hypervalent iodine reagent could potentially lead to:

Oxidation of the amine functionality. nih.gov

Dimerization or coupling reactions through oxidative pathways.

Further functionalization of the aromatic ring if any C-H bonds were available.

The specific outcome would be highly dependent on the chosen reagent and reaction conditions.

Future Research Directions and Emerging Trends

Exploration of Novel Supramolecular Assemblies with Enhanced Functionality

Future research is geared towards the design and synthesis of new supramolecular structures using 2,3,5,6-tetrafluoro-4-iodoaniline as a key building block. The strong directionality of the C–I···N halogen bond, in concert with N–H···O or N–H···N hydrogen bonds, offers a powerful strategy for constructing complex, multidimensional architectures. nih.gov The highly fluorinated ring enhances the halogen bond donor capability of the iodine atom, making it a reliable tool for crystal engineering.

The exploration of co-crystallization of this compound and its derivatives with various halogen and hydrogen bond acceptors is a promising avenue. This can lead to the formation of predictable 1-D chains, 2-D sheets, and 3-D networks. nih.gov A key goal is to create materials with tailored functionalities, such as porous solids for gas storage or separation, and materials with interesting photophysical or electronic properties. The synthesis of porphyrins from related tetrafluoro-iodo-benzaldehydes highlights the potential for creating large, multi-component assemblies. researchgate.net

| Interaction Type | Potential Role in Supramolecular Assembly | Key Features |

| Halogen Bonding (C-I···X) | Primary directional force for assembling molecules into extended networks. | Strong, directional, tunable by the electron-withdrawing nature of the fluorinated ring. |

| Hydrogen Bonding (N-H···Y) | Complements halogen bonding to form robust primary structural motifs. | Forms strong synthons with acceptors like carboxylates and pyridines. nih.gov |

| π-π Stacking | Can influence the packing of the aromatic rings, leading to controlled solid-state organization. | The electron-poor nature of the fluorinated ring can lead to specific stacking interactions. |

Development of Greener Synthetic Methodologies and Catalytic Applications

A significant trend in modern chemistry is the development of environmentally benign synthetic methods. Future research on this compound and its derivatives will likely focus on "green" chemistry principles. This includes the use of less hazardous solvents, milder reaction conditions, and the development of catalytic processes to improve efficiency and reduce waste.

Recent advancements in sonochemical synthesis, which utilizes water as a solvent and significantly reduces reaction times, present a promising eco-friendly approach for producing derivatives of nitrogen-containing heterocycles. nih.gov Similarly, the use of biodegradable catalysts, such as lemon juice, for the synthesis of complex organic molecules is gaining traction and could be adapted for reactions involving this compound. researchgate.net The development of synthetic methods that are both efficient and have a low ecological impact is a key goal. wipo.int

The catalytic potential of metal complexes derived from this compound is another area of interest. The electron-withdrawing nature of the perfluorinated ring can modulate the electronic properties of a metal center, potentially leading to novel catalysts for a range of organic transformations.

| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |

| Sonochemistry | Synthesis of triazine and other heterocyclic derivatives. nih.gov | Reduced reaction times, use of water as a solvent, higher energy efficiency. |

| Biodegradable Catalysts | One-pot synthesis of functionalized heterocycles. researchgate.net | Use of renewable resources, reduced toxicity, and waste. |

| Catalytic C-N and C-C coupling | Efficient synthesis of complex derivatives from the aniline (B41778) starting material. | High yields, atom economy, and milder reaction conditions. |

Advanced Applications in Bio-inspired Materials and Sensors

The development of bio-inspired materials for sensing and other clinical applications is a rapidly growing field. mdpi.comresearchgate.netmdpi.com this compound is a promising candidate for the creation of new polymers and functional materials for these applications. The reactive amine group can be used for polymerization or for grafting onto other materials, while the iodo-substituent can be used for further functionalization via cross-coupling reactions.

The unique properties of fluorinated compounds, such as their hydrophobicity and chemical stability, make them attractive for creating robust sensing platforms. For instance, polymers incorporating the this compound moiety could be used to create selective membranes or coatings for chemical sensors. The ability to mimic biological recognition processes is a key driver in this field, and the combination of hydrogen bonding, halogen bonding, and hydrophobic interactions offered by this molecule could be harnessed to create synthetic receptors for specific analytes. researchgate.net

| Potential Application | Rationale for using this compound |

| Chemical Sensors | The fluorinated ring can impart selectivity, while the amine group allows for immobilization on sensor surfaces. |

| Biomimetic Materials | The combination of hydrogen and halogen bonding capabilities can be used to create synthetic materials that mimic biological recognition. researchgate.net |

| Smart Polymers | Incorporation into polymers could lead to materials that respond to external stimuli, such as the presence of a target analyte. |

Deepening Theoretical Understanding of Halogen Bonding and Cooperativity Effects

While the utility of halogen bonding in crystal engineering is well-established, a deeper theoretical understanding of the nature of these interactions, particularly in complex systems, is still needed. Future research will likely involve computational studies to model the halogen bonds formed by this compound and to understand the interplay between halogen and hydrogen bonds.

A key area of investigation is the concept of cooperativity, where the formation of one non-covalent interaction influences the strength of a neighboring one. nih.gov In systems involving this compound, the interplay between the C-I···X halogen bond and N-H···Y hydrogen bonds could lead to a mutual strengthening of these interactions, resulting in more stable and well-defined supramolecular assemblies. Theoretical calculations can provide valuable insights into these effects and guide the rational design of new functional materials. mdpi.com The high directionality of halogen bonding is a significant advantage for creating ordered structures. mdpi.com

| Theoretical Aspect | Research Focus | Importance |

| Halogen Bond Strength | Quantifying the strength of C-I···X bonds in various environments. | Predicting the stability and robustness of supramolecular structures. |

| Cooperativity | Investigating the synergistic effects between halogen and hydrogen bonds. | Understanding how different non-covalent interactions work together to control self-assembly. nih.gov |

| Directionality | Modeling the preferred geometries of halogen bonds. | Designing materials with precise and predictable structures. mdpi.com |

Q & A

Q. What are the common synthetic routes for 2,3,5,6-tetrafluoro-4-iodoaniline, and what methodological considerations are critical for high yield?

The synthesis of this compound often involves halogenation or nucleophilic substitution reactions. For example, describes a method using an SN2 reaction between deprotonated 2,3,5,6-tetrafluoro-4-iodophenol and chloroethyl vinyl ether (CEVE) to introduce functional groups. Key considerations include:

- Purification : Column chromatography is essential to isolate intermediates, as impurities can hinder subsequent reactions .

- Reaction Conditions : Anhydrous environments and controlled temperatures (e.g., 0–5°C for CEVE reactions) minimize side reactions.

- Halogen Stability : The iodine substituent is sensitive to light and moisture; reactions should be conducted under inert atmospheres.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Characterization requires a combination of techniques:

- NMR Spectroscopy :

- ¹⁹F NMR : Identifies fluorine environments and confirms substitution patterns (e.g., coupling constants for adjacent fluorines).

- ¹H/¹³C NMR : Limited utility due to fluorine shielding but can resolve amine protons and carbon backbone.

Advanced Research Questions

Q. How does this compound function as a bifunctional donor in supramolecular chemistry, and what experimental designs optimize cocrystal formation?

demonstrates its dual role as a hydrogen (N–H) and halogen (C–I) bond donor. Key experimental strategies include:

- Acceptor Selection : Ditopic nitrogen-containing acceptors (e.g., pyridine derivatives) enhance cocrystal stability via complementary bonding.

- Solvent Choice : Non-polar solvents (e.g., dichloromethane) favor slow crystallization, enabling ordered cocrystal growth.

- Crystallographic Analysis : Single-crystal X-ray diffraction quantifies bond lengths (e.g., N–H···N ≈ 2.8–3.0 Å, C–I···N ≈ 3.3–3.5 Å) and reveals competition between hydrogen and halogen bonds .

Q. What computational methods are used to analyze the bonding hierarchy and stability of cocrystals involving this compound?

Periodic density-functional theory (DFT) calculations assess:

- Formation Energies : Compare stability of cocrystals with different acceptors.

- Bond Strengths : Halogen bonds (C–I···N) typically exhibit lower energy (−15 to −20 kJ/mol) than hydrogen bonds (−25 to −30 kJ/mol), influencing cocrystal topology .

- Electrostatic Potential Maps : Predict donor-acceptor compatibility by mapping electron-deficient regions (σ-hole on iodine) and electron-rich sites on acceptors.

Q. How do fluorine and iodine substituents influence the electronic properties of this compound in organic semiconductor applications?

While direct evidence is limited, fluorinated aromatics (e.g., TCNQF4 in ) are known to enhance electron transport in organic semiconductors. For this compound:

- Electron-Withdrawing Effects : Fluorine and iodine reduce HOMO/LUMO gaps, improving charge injection.

- Dopant Potential : The iodine atom may act as a p-type dopant in hole transport layers, analogous to fluorinated TCNQ derivatives .

- Stability Testing : Thermal gravimetric analysis (TGA) and cyclic voltammetry assess degradation temperatures and redox stability for device integration.

Q. What methodological approaches resolve contradictions in reactivity data for this compound under varying conditions?

Contradictions (e.g., competing substitution vs. elimination reactions) are addressed through:

- Kinetic Studies : Monitor reaction progress via in situ ¹⁹F NMR to identify intermediates.

- pH Control : Basic conditions (e.g., NaH) favor SN2 pathways, while acidic media may promote iodine displacement.

- Isotopic Labeling : Use ¹²⁵I-labeled analogs to track iodine retention in products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.